molecular formula C8H7F3OS B2966263 2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane CAS No. 2248322-96-3

2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane

Cat. No. B2966263
CAS RN: 2248322-96-3
M. Wt: 208.2
InChI Key: LUBSHVQPNRSIHN-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Trifluoromethyl ethers are also finding increased utility as a substituent in bioactives .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For trifluoromethyl ethers, one method involves oxidative desulfurization-fluorination .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, a similar compound, “2-methyl-5-(trifluoromethyl)-1,3-benzothiazole”, has a molecular formula of C9H6F3NS .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Thiophene derivatives and trifluoromethyl ethers may undergo a variety of reactions depending on the other substituents present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its structure and the properties of similar compounds. For instance, “2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” has a molecular weight of 211.16 .

Safety And Hazards

The safety and hazards of a compound depend on its structure and reactivity. Some compounds may cause skin irritation, serious eye irritation, or respiratory irritation .

Future Directions

The future directions in the research and development of a compound depend on its potential applications. Thiophene-based analogs and trifluoromethyl ethers are areas of active research due to their potential biological activities .

properties

IUPAC Name

2-methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-7(4-12-7)5-2-6(13-3-5)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBSHVQPNRSIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CSC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-[5-(trifluoromethyl)thiophen-3-yl]oxirane

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